molecular formula C16H15BrN2O3S B1389810 2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide CAS No. 1138445-69-8

2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide

Cat. No. B1389810
CAS RN: 1138445-69-8
M. Wt: 395.3 g/mol
InChI Key: FRSCCJDUCSPOEF-UHFFFAOYSA-N
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Description

The compound “2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide” is a complex organic molecule. It contains an indole nucleus, which is a prevalent moiety in many bioactive aromatic compounds . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves the reduction of corresponding indoles containing acceptor groups in the indole ring for activation . For example, 5-bromo-1-decylindolin-2-one was synthesized without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromine atom attached to the second carbon of the indole ring, and a sulfonyl group attached to the nitrogen of the indole ring . The structure also includes an acetamide group attached to the phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-11-16(20)18-13-5-7-14(8-6-13)23(21,22)19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSCCJDUCSPOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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